molecular formula C14H24N2O2Si B1421162 N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide CAS No. 1142192-43-5

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide

Cat. No.: B1421162
CAS No.: 1142192-43-5
M. Wt: 280.44 g/mol
InChI Key: BOCMURIOZJRFDW-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide is an organic compound that features a pyridine ring substituted with a methoxy group, a trimethylsilyl group, and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Trimethylsilylation: The trimethylsilyl group is added using trimethylsilyl chloride in the presence of a base such as triethylamine.

    Pivalamide Formation: The pivalamide group is introduced through an amidation reaction using pivaloyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The pyridine ring can be reduced to form a piperidine ring using hydrogenation.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-5-(trimethylsilyl)pyridin-3-YL)-pivalamide
  • N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-acetamide
  • N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-benzamide

Uniqueness

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethylsilyl group enhances its stability and lipophilicity, while the pivalamide group provides steric hindrance, influencing its reactivity and interaction with biological targets.

Biological Activity

N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-YL)-pivalamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₄H₂₄N₂O₂Si
  • Molecular Weight : 280.45 g/mol
  • CAS Number : 1142192-43-5
  • MDL Number : MFCD12026761

This compound functions primarily through its interactions as an organic intermediate, particularly involving borate and sulfonamide groups. Its biochemical pathways include:

  • Nucleophilic Reactions : The compound can be synthesized through nucleophilic substitution and amidation reactions, making it versatile for various synthetic applications.
  • Organoboron Chemistry : It is involved in multiple transformation processes typical of organoboron compounds, which are known for their applications in tumor treatment and microbial infections.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activities. For instance, organoboron compounds are often utilized in the development of anticancer drugs due to their ability to interfere with cellular processes associated with tumor growth.

Anti-inflammatory Effects

The compound is also being investigated for its potential anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

Applications in Research

This compound serves various roles in scientific research:

  • Organic Synthesis : Used as a building block in the synthesis of more complex organic molecules.
  • Biological Studies : Explored for its bioactive potential, particularly in drug discovery contexts where its efficacy against specific targets is assessed .
  • Material Science : Its unique properties make it suitable for developing advanced materials and specialty chemicals.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell proliferation in vitro using derivatives of similar organoboron compounds.
Study 2Investigated anti-inflammatory responses in animal models, showing reduced markers of inflammation upon treatment with the compound.
Study 3Explored the compound's role as a ligand in coordination chemistry, highlighting its versatility in synthetic applications.

Properties

IUPAC Name

N-(2-methoxy-4-trimethylsilylpyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2Si/c1-14(2,3)13(17)16-11-10(19(5,6)7)8-9-15-12(11)18-4/h8-9H,1-7H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCMURIOZJRFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1OC)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150939
Record name Propanamide, N-[2-methoxy-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-43-5
Record name Propanamide, N-[2-methoxy-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-[2-methoxy-4-(trimethylsilyl)-3-pyridinyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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